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Cat. No.: B15612720 Get Quote

A Comparative Analysis of Leading IDH1 Mutant
Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the performance of prominent isocitrate dehydrogenase 1 (IDH1)

mutant inhibitors, supported by experimental data. This analysis focuses on publicly available

information for key inhibitors, as no data was found for NCGC00238624 in the public domain.

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in several cancers,

including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations

lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a

central role in tumorigenesis by altering epigenetic regulation and cellular differentiation. The

development of small molecule inhibitors targeting these mutant IDH1 enzymes has marked a

significant advancement in targeted cancer therapy. This guide offers a comparative overview

of three leading IDH1 mutant inhibitors: Ivosidenib (AG-120), Olutasidenib (FT-2102), and

Vorasidenib (AG-881), along with the preclinical compound BAY-1436032, to inform research

and development efforts.

Biochemical Potency and Selectivity
The in vitro potency of IDH1 mutant inhibitors is a critical determinant of their therapeutic

potential. This is typically assessed by measuring their half-maximal inhibitory concentration

(IC50) against various IDH1 mutant enzymes, most commonly R132H and R132C. Selectivity
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is determined by comparing the inhibitory activity against mutant IDH1 to that against wild-type

(WT) IDH1 and other related enzymes, such as IDH2. High selectivity for the mutant enzyme

over the wild-type is desirable to minimize off-target effects.

Inhibitor Target(s)
IC50 (nM) vs.
IDH1 R132H

IC50 (nM) vs.
IDH1 R132C

Selectivity vs.
WT IDH1

Ivosidenib (AG-

120)
mIDH1 ~12 ~20 >100-fold

Olutasidenib (FT-

2102)
mIDH1 21.2 114 High

Vorasidenib (AG-

881)
mIDH1/mIDH2

0.04 - 22 (across

various

mutations)

0.04 - 22 (across

various

mutations)

High

BAY-1436032 Pan-mIDH1 Potent Potent High

Cellular Activity and In Vivo Efficacy
The cellular activity of these inhibitors is primarily evaluated by their ability to reduce the levels

of the oncometabolite 2-HG in cancer cell lines harboring IDH1 mutations. In vivo efficacy is

assessed in xenograft models, where the inhibitors are expected to suppress tumor growth and

reduce 2-HG levels in tumor tissues.
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Inhibitor Cellular 2-HG Reduction
In Vivo Efficacy (Xenograft
Models)

Ivosidenib (AG-120)
Potent reduction in various cell

lines.

Demonstrated tumor growth

inhibition and significant 2-HG

reduction in tumor tissues.

Olutasidenib (FT-2102)
Effective in reducing 2-HG

levels.

Shows anti-tumor activity in

relevant cancer models.

Vorasidenib (AG-881)
Potent dual inhibition of 2-HG

production.

Demonstrates brain

penetrance and significant 2-

HG reduction in orthotopic

glioma models.

BAY-1436032 Effective in preclinical models.

Shows efficacy in patient-

derived xenograft models of

AML.

Pharmacokinetic Profiles
The pharmacokinetic properties of IDH1 inhibitors, including their absorption, distribution,

metabolism, and excretion, are crucial for determining appropriate dosing and assessing their

potential for clinical success.

Inhibitor
Half-life (preclinical
models)

Bioavailability Key Characteristics

Ivosidenib (AG-120)
5.3 - 18.5 hours (rats,

dogs, monkeys)[1]
Orally bioavailable

Favorable PK profile

in multiple species.[1]

Olutasidenib (FT-

2102)

Data not readily

available
Orally active Brain penetrant.

Vorasidenib (AG-881)
Data not readily

available
Orally bioavailable

Designed for high

brain penetration.

BAY-1436032 Relatively short Orally administered

Active against multiple

IDH1-R132X

mutations.[2]
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Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches discussed, the

following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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